Bathophenanthroline

Description

Properties

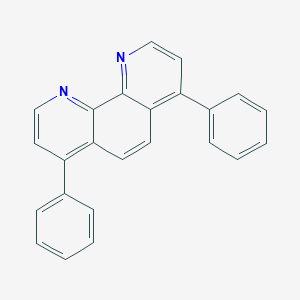

IUPAC Name |

4,7-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDHJYNTEFLIHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68399-83-7 (sulfate[1:1]) | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061857 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Alfa Aesar MSDS] | |

| Record name | Bathophenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1662-01-7, 68309-97-7 | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1662-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bathophenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001662017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline, nickel complex, tetrafluoroborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068309977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1662-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-diphenyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(4,7-diphenyl-1,10-phenanthroline-N1,N10)nickel(2+) bis[tetrafluoroborate(1-)] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BATHOPHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A2B091F0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and characterization of Bathophenanthroline derivatives

An In-depth Technical Guide on the Synthesis and Characterization of Bathophenanthroline Derivatives

Introduction

This compound (Bphen), a derivative of 1,10-phenanthroline (B135089), is a heterocyclic organic compound with the chemical formula C₂₄H₁₆N₂.[1] Its rigid, planar structure and electron-deficient nitrogen atoms make it an excellent bidentate chelating ligand, forming stable complexes with a variety of metal ions.[2][3] This property, combined with its unique photophysical and electrochemical characteristics, has led to its widespread use in diverse scientific and technological fields. This compound and its derivatives are integral components in organic light-emitting diodes (OLEDs), where they function as hole-blocking and electron-transporting layers.[1] They are also employed as sensitive reagents for the colorimetric determination of iron and as fluorescent probes for detecting metal ions.[4] Furthermore, the ability of phenanthroline derivatives to interact with DNA has opened avenues for their exploration as potential anticancer and antimicrobial agents.[5] This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound derivatives, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the modification of the core 1,10-phenanthroline scaffold. Common synthetic strategies include nucleophilic aromatic substitution and cross-coupling reactions, such as the Suzuki coupling, to introduce various functional groups onto the phenanthroline ring system. The choice of synthetic route depends on the desired substitution pattern and the nature of the substituent.

Experimental Protocol: Synthesis of 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline

This protocol is adapted from a procedure for synthesizing substituted phenanthroline derivatives and involves a nucleophilic substitution reaction.[6]

Materials:

-

2,6-diisopropylphenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Hexane

-

Magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A mixture of 2,9-dichloro-1,10-phenanthroline (1.0 g, 4.0 mmol), 2,6-diisopropylphenol (2.14 g, 12.0 mmol), and K₂CO₃ (2.21 g, 16.0 mmol) in DMF (20 mL) is heated at 120 °C for 24 hours under a nitrogen atmosphere.

-

After cooling to room temperature, the reaction mixture is poured into water (100 mL) and extracted with toluene (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,9-bis(2,6-diisopropylphenoxy)-1,10-phenanthroline.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Characterization of this compound Derivatives

A thorough characterization of newly synthesized this compound derivatives is crucial to understand their structure-property relationships. A combination of spectroscopic, electrochemical, and structural analysis techniques is typically employed.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the synthesized derivatives. Characteristic stretching bands for C=N and C=C bonds in the aromatic framework are typically observed around 1600 and 1500 cm⁻¹, respectively.[6]

-

UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy: These techniques provide insights into the electronic properties of the molecules. The absorption spectra of this compound derivatives typically show bands in the UV region. The position and intensity of these bands can be influenced by the nature and position of substituents.[7] Fluorescence spectroscopy is used to study the emission properties, including the emission wavelength and quantum yield.[7][8]

Experimental Protocol: Photophysical Characterization

Materials:

-

Synthesized this compound derivative

-

Spectroscopic grade solvents (e.g., dichloromethane, acetonitrile, THF)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

UV-Vis Absorption Spectroscopy:

-

Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the derivative in the desired solvent.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

-

The solvent is used as a blank.

-

-

Fluorescence Spectroscopy:

-

Using the same solutions, record the emission spectrum on a spectrofluorometer.

-

The excitation wavelength is set at the absorption maximum (λ_max) determined from the UV-Vis spectrum.

-

The emission is scanned over a wavelength range longer than the excitation wavelength.

-

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

-

Electrochemical Characterization

-

Cyclic Voltammetry (CV): CV is a powerful technique to investigate the redox properties of the derivatives. It provides information on the oxidation and reduction potentials, which can be used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[9]

Structural and Thermal Analysis

-

Single-Crystal X-ray Diffraction: This technique provides the precise three-dimensional arrangement of atoms in a crystalline sample, confirming the molecular structure.[6]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability, melting point, and decomposition temperature of the derivatives.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives as reported in the literature.

Table 1: Photophysical Properties of Selected this compound Derivatives

| Derivative | Solvent | Absorption λ_max (nm) | Emission λ_max (nm) | Quantum Yield (Φ) | Reference |

| 2-(phenylamino)-1,10-phenanthroline | Dichloromethane | ~335 | ~450 | - | [7] |

| 2-(4-methoxyphenylamino)-1,10-phenanthroline | Dichloromethane | - | ~512 | - | [7] |

| 2-(4-cyanophenylamino)-1,10-phenanthroline | Dichloromethane | - | ~409 | - | [7] |

| [Pt(naphen)(Cl)] | Dichloromethane | ~520-530 | ~630 | - | [9] |

| [Pt(thnaphen)(Cl)] | Dichloromethane | - | ~570 | - | [9] |

Table 2: Electrochemical and Thermal Properties of this compound

| Property | Value | Reference |

| Melting Point | 218-220 °C | [1] |

| Electron Mobility | 5 x 10⁻⁴ cm² V⁻¹ s⁻¹ | [1] |

| Enthalpy of Fusion | 40.5 ± 1.6 kJ·mol⁻¹ | [10] |

| Temperature of Fusion | 554.83 ± 0.74 K | [10] |

Applications in Research and Drug Development

This compound derivatives have found applications in various fields due to their versatile properties.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, this compound and its derivatives are commonly used as hole-blocking or electron-transporting layers.[1] Their high electron mobility and wide energy gap help to confine charge carriers and excitons within the emissive layer, thereby improving the efficiency and performance of the device.[1]

Caption: Role of Bphen as an Electron Transport Layer in an OLED.

Fluorescent Sensors for Metal Ion Detection

The ability of this compound derivatives to form stable and often colored or fluorescent complexes with metal ions makes them excellent candidates for chemical sensors.[4] For instance, this compound is a well-known reagent for the detection of iron(II) ions.[4] Specially designed derivatives can exhibit enhanced selectivity and sensitivity for other metal ions, such as mercury.

Caption: Bphen-based fluorescent sensor for metal ion detection.

Drug Development: Anticancer and Antimicrobial Agents

The planar structure of the phenanthroline core allows these molecules to intercalate between the base pairs of DNA.[5] This interaction can disrupt DNA replication and transcription, leading to cell death. This mechanism is the basis for the investigation of phenanthroline derivatives as potential anticancer and antimicrobial drugs.[5] Metal complexes of these derivatives have also shown significant biological activity.[5]

Caption: Mechanism of action for Bphen derivatives as DNA-targeting agents.

Conclusion

This compound and its derivatives represent a versatile class of compounds with a rich chemistry and a wide array of applications. The ability to tune their photophysical, electrochemical, and biological properties through synthetic modification makes them highly attractive for researchers in materials science, analytical chemistry, and drug discovery. The detailed protocols and data presented in this guide serve as a valuable resource for the synthesis and characterization of novel this compound derivatives with tailored functionalities for specific applications. Future research in this area is expected to lead to the development of more efficient OLED materials, highly sensitive chemical sensors, and potent therapeutic agents.

References

- 1. This compound | 1662-01-7 [chemicalbook.com]

- 2. 1,10-Fenantrolina - Wikipedia bahasa Indonesia, ensiklopedia bebas [id.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Crystal Structure and Optical Properties of Novel 1,10-Phenanthroline Derivatives Containing 2,6-Diisopropylphenoxy Substituents | MDPI [mdpi.com]

- 7. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 9. mdpi.com [mdpi.com]

- 10. iris.uniroma1.it [iris.uniroma1.it]

Bathophenanthroline as an Iron Chelator: A Technical Guide to its Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is a highly specific and sensitive bidentate chelating agent for ferrous iron (Fe²⁺). Its mechanism of action revolves around the formation of a stable, intensely colored coordination complex, which has led to its widespread use in the quantitative analysis of iron. Furthermore, by sequestering intracellular iron, this compound serves as a powerful tool in cell biology to study iron-dependent enzymatic processes and to induce a hypoxic-like state through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). This technical guide provides an in-depth exploration of the core mechanism of this compound as an iron chelator, its physicochemical properties, detailed experimental protocols for its use, and its impact on cellular signaling pathways.

Core Mechanism of Iron Chelation

This compound is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. Its iron-chelating activity is highly specific for the reduced ferrous (Fe²⁺) state. The chelation mechanism involves the coordination of one Fe²⁺ ion by three molecules of this compound. Each this compound molecule acts as a bidentate ligand, donating two electrons from its two nitrogen atoms to the central iron ion. This results in the formation of a stable, octahedral tris-complex, [Fe(this compound)₃]²⁺.

This complex exhibits a characteristic and intense red-orange color, a property that forms the basis of its use in spectrophotometry. This compound itself does not bind to ferric iron (Fe³⁺); therefore, the determination of total iron in a sample requires a preliminary reduction step to convert all Fe³⁺ to Fe²⁺. A water-soluble version, this compound disulfonate (BPS), is often used in biological assays due to its solubility in aqueous media and its limited ability to cross cell membranes, allowing for the specific chelation of extracellular iron.

Diagram 1: this compound Chelation of Ferrous Iron

Quantitative Data

The physicochemical properties of the iron-bathophenanthroline complex are well-characterized, making it a reliable analytical reagent. The key quantitative parameters are summarized below.

| Parameter | Value | Notes |

| Stoichiometry | 3:1 (this compound:Fe²⁺) | Forms a stable tris-complex. |

| Molar Absorptivity (ε) | 22,140 - 22,400 L mol⁻¹ cm⁻¹ | For the Fe(II)-Bathophenanthroline Disulfonate complex.[1] |

| Wavelength of Max. Absorbance (λₘₐₓ) | 533 - 535 nm | The wavelength for peak absorbance of the red-orange complex.[1] |

| Overall Stability Constant (log β₃) | ~20.24 | For the [Fe(BPDS)₃]⁴⁻ complex, indicating very high stability. |

Experimental Protocols

Spectrophotometric Determination of Total Iron in an Aqueous Sample

This protocol outlines the measurement of total iron using this compound disulfonate (BPS), which is advantageous for its water solubility.

Reagents:

-

Standard Iron Stock Solution (100 mg/L): Dissolve 0.7022 g of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate in deionized water, add 2.5 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.

-

This compound Disulfonate (BPS) Solution (0.1% w/v): Dissolve 0.1 g of this compound disulfonate sodium salt in 100 mL of deionized water.

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is the reducing agent.

-

Sodium Acetate (B1210297) Buffer (2 M): Dissolve 164 g of anhydrous sodium acetate in deionized water and dilute to 1 L. Adjust pH to 4.5 with acetic acid.

Procedure:

-

Sample Preparation: Pipette 25 mL of the unknown sample into a 50 mL volumetric flask. If the sample is expected to have high iron content, perform an appropriate dilution first.

-

Reduction of Fe³⁺: Add 2 mL of the hydroxylamine hydrochloride solution to the flask. Mix and allow to stand for 10 minutes to ensure complete reduction of any ferric iron to ferrous iron.

-

Complex Formation: Add 5 mL of the sodium acetate buffer, followed by 4 mL of the BPS solution.

-

Dilution: Dilute the solution to the 50 mL mark with deionized water and mix thoroughly.

-

Incubation: Allow the solution to stand for 15 minutes for full color development.

-

Measurement: Prepare a blank by substituting the sample with deionized water and following steps 2-5. Measure the absorbance of the sample against the blank at 535 nm using a spectrophotometer.

-

Quantification: Determine the iron concentration using a calibration curve prepared from dilutions of the standard iron stock solution.

Diagram 2: Experimental Workflow for Iron Assay

Mechanism of Action in Biological Systems: HIF-1α Stabilization

In biological systems, iron is a critical cofactor for numerous enzymes, including the prolyl hydroxylase domain (PHD) enzymes. These enzymes play a central role in cellular oxygen sensing. Under normal oxygen conditions (normoxia), PHDs utilize Fe²⁺, molecular oxygen (O₂), and 2-oxoglutarate to hydroxylate specific proline residues on the alpha subunit of Hypoxia-Inducible Factor (HIF-1α).[2][3][4][5]

This hydroxylation event serves as a recognition signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[6][7][8] The VHL complex binds to the hydroxylated HIF-1α, leading to its polyubiquitination and subsequent rapid degradation by the proteasome.[7][8]

This compound, by entering the cell and chelating the intracellular pool of labile Fe²⁺, effectively removes the essential cofactor required for PHD activity.[9] This inhibition of PHDs prevents the hydroxylation of HIF-1α, even in the presence of oxygen. Consequently, HIF-1α is not recognized by the VHL complex, escapes degradation, and accumulates in the cytoplasm. The stabilized HIF-1α then translocates to the nucleus, dimerizes with its partner HIF-1β, and binds to Hypoxia Response Elements (HREs) on target genes, initiating a transcriptional response that mimics a state of hypoxia.

Diagram 3: HIF-1α Pathway and this compound Inhibition

Conclusion

This compound's mechanism of action as a highly specific Fe²⁺ chelator underpins its dual utility as both a precise analytical reagent and a valuable tool for biological research. Its ability to form a stable, colored complex allows for sensitive and accurate quantification of iron. In parallel, its capacity to deplete intracellular iron and thereby inhibit iron-dependent enzymes like prolyl hydroxylases provides a reliable method for inducing the HIF-1α signaling pathway. This makes this compound an indispensable compound for professionals in analytical chemistry, cell biology, and drug development focused on iron metabolism and hypoxia-related pathologies.

References

- 1. [Determination of serum iron; a comparison of two methods: atomic absorption and this compound without deproteinisation (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Hydroxylation Catalyzed by 2-Oxoglutarate-dependent Oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Oxoglutarate regulates binding of hydroxylated hypoxia-inducible factor to prolyl hydroxylase domain 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evidence for the Slow Reaction of Hypoxia-Inducible Factor Prolyl Hydroxylase 2 with Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HIF-1α binding to VHL is regulated by stimulus-sensitive proline hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The VHL Tumor Suppressor: Master Regulator of HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIF1α stabilization in hypoxia is not oxidant-initiated - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential in vitro and cellular effects of iron chelators for hypoxia inducible factor hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility of Bathophenanthroline in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) in various common organic solvents. Due to the limited availability of precise quantitative data in published literature, this guide summarizes the available qualitative and semi-quantitative information and presents a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in their specific solvent systems of interest.

Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of common organic solvents is not extensively documented in readily available scientific literature. However, based on product data sheets and qualitative descriptions, the following table summarizes the known solubility characteristics. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine the exact solubility in their solvent of choice under their specific experimental conditions.

| Solvent | Chemical Class | Solubility | Notes |

| Alcohols | |||

| Ethanol (B145695) | Protic | Soluble[1][2] | One source suggests sonication may be needed for dissolution[3]. |

| Ketones | |||

| Acetone | Aprotic | Soluble[1][2] | |

| Halogenated Solvents | |||

| Chloroform | Aprotic | Soluble | A 2:1 mixture with 95% ethanol dissolves this compound at 50 mg/mL[4][5]. |

| Dichloromethane | Aprotic | Soluble | |

| Aromatic Hydrocarbons | |||

| Benzene | Aprotic | Soluble[1][2] | |

| Ethers | |||

| Tetrahydrofuran (THF) | Aprotic | Soluble | |

| Amides & Sulfoxides | |||

| Dimethyl Sulfoxide (DMSO) | Aprotic | 2.78 mg/mL[3] | Requires sonication. The hygroscopic nature of DMSO can significantly impact solubility[3]. |

| Aqueous | |||

| Water | Protic | Insoluble / Slightly Soluble[1][2][4][5][6] | Insoluble in neutral or alkaline aqueous solutions; slightly soluble in acidic solutions[7]. |

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of this compound in an organic solvent of interest. This method is based on the widely accepted shake-flask technique, followed by quantitative analysis using UV-Vis spectrophotometry.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical or HPLC grade)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps (B75204) or glass flasks with stoppers

-

Orbital shaker or rotator with temperature control

-

Centrifuge and centrifuge tubes (if filtration is not used)

-

Syringe filters (e.g., 0.22 µm PTFE) and syringes

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer

-

Quartz cuvettes

2. Preparation of Calibration Curve:

Before determining the solubility, a calibration curve must be generated to relate the absorbance of this compound to its concentration in the chosen solvent.

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of a known concentration.

-

Prepare a Series of Dilutions: Perform a series of serial dilutions of the stock solution to obtain at least five standards of different, known concentrations.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent. Use the pure solvent as a blank.

-

Plot the Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance and 'x' is the concentration. The R² value should be close to 1.

3. Solubility Determination (Shake-Flask Method):

-

Add Excess Solute: Add an excess amount of this compound to a glass vial or flask. An excess is visually confirmed by the presence of undissolved solid material at the bottom of the container.

-

Add Solvent: Add a known volume of the solvent of interest to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker with temperature control. Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The shaking should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid from the liquid phase, either centrifuge the sample or filter the supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.

-

Dilution and Analysis: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at the determined λmax.

-

Calculate Solubility: Use the absorbance of the diluted sample and the equation from the calibration curve to calculate the concentration of the diluted sample. Then, account for the dilution factor to determine the concentration of the original, saturated solution. This concentration is the solubility of this compound in that solvent at that temperature.

4. Repetition and Reporting:

The experiment should be performed in triplicate to ensure the reproducibility of the results. The final solubility should be reported as an average of the three measurements, along with the standard deviation and the temperature at which the measurement was conducted.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. This compound 1662-01-7 | TCI AMERICA [tcichemicals.com]

- 2. This compound 1662-01-7 | TCI Deutschland GmbH [tcichemicals.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mpbio.com [mpbio.com]

- 5. mpbio.com [mpbio.com]

- 6. 4,7-Diphenyl-1,10-phenanthroline, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | 1662-01-7 [chemicalbook.com]

Bathophenanthroline: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for bathophenanthroline (4,7-diphenyl-1,10-phenanthroline). Understanding the stability profile of this key laboratory chemical is crucial for ensuring the accuracy and reproducibility of experimental results. This document outlines best practices for storage, handling, and the assessment of degradation.

Chemical and Physical Properties

This compound is a high-purity solid, appearing as a white to light yellow crystalline powder. Key physical and chemical properties are summarized in the table below.

| Property | Value |

| Synonyms | 4,7-Diphenyl-1,10-phenanthroline, BPhen |

| Molecular Formula | C₂₄H₁₆N₂ |

| Molecular Weight | 332.4 g/mol |

| Melting Point | 218-221 °C |

| Appearance | Off-white to light yellow solid/powder |

| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform. Sparingly soluble in acidic aqueous solutions and insoluble in neutral or alkaline aqueous solutions. |

Stability Profile and Storage Conditions

This compound is generally considered stable under recommended storage conditions. However, its stability can be compromised by exposure to light, high temperatures, and incompatible materials.

General Storage Recommendations

To maintain the integrity of solid this compound, the following storage conditions are recommended based on information from multiple suppliers.

| Storage Condition | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | Prevents thermal degradation. |

| Light | Do not store in direct sunlight.[1] | Protects against photodegradation. |

| Atmosphere | Store in a well-ventilated area. | General laboratory safety practice. |

| Container | Keep in a tightly closed container.[1] | Prevents contamination and exposure to moisture. |

| Incompatible Materials | Store away from strong oxidizing agents.[1] | Avoids potential chemical reactions and degradation. |

Stability in Solution

While this compound is soluble in several organic solvents, solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for optimal performance. If short-term storage is necessary, solutions should be protected from light and stored at a low temperature.

Thermal Stability

Quantitative data on the thermal stability of this compound is limited. However, one study investigating its thermal behavior provides some insight into its decomposition profile.

| Temperature | Observation |

| > 221 °C (Melting Point) | Onset of thermal decomposition. |

It is important to note that thermal degradation can occur even below the melting point over extended periods.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for sensitive applications, particularly in drug development, it is essential to perform stability-indicating studies. The following protocols are based on general principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, adapted for this compound.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water and organic solvents (e.g., acetonitrile (B52724), methanol)

-

Photostability chamber

-

Oven

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.

-

Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.

-

Thermal Degradation (Solution): Heat the stock solution at 60°C for a specified period.

-

Photostability: Expose the stock solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating and quantifying the intact this compound from its potential degradation products.

Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.

Instrumentation and Conditions (Example):

-

HPLC System: A system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Based on the UV spectrum of this compound (e.g., 254 nm or a wavelength of maximum absorbance).

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the stability and analysis of this compound.

References

An In-depth Technical Guide to Bathophenanthroline in Analytical Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and analytical applications of Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a key reagent in the field of analytical chemistry.

Introduction: Discovery and Historical Significance

This compound, a derivative of 1,10-phenanthroline (B135089), was first synthesized by Francis H. Case.[1] Its significance as a highly sensitive and specific reagent for the determination of iron was established through the work of G. Frederick Smith, McCurdy, and Diehl.[1][2] The name "this compound" was given to the compound due to the bathochromic shift (shift to a longer wavelength) observed in the absorption maximum of its ferrous complex (533 nm) compared to the 1,10-phenanthroline-iron(II) complex (510 nm).[1][2]

The development of this compound was part of a broader effort in the mid-20th century, led by researchers like G. Frederick Smith, to systematically study substituted 1,10-phenanthroline and 2,2'-bipyridine (B1663995) derivatives to create tailored analytical reagents.[1][3] This research led to the creation of other important reagents like bathocuproine for copper determination.[1] this compound's high sensitivity and the ability to extract its iron(II) complex into immiscible organic solvents significantly improved the determination of trace amounts of iron, particularly in water analysis.[1]

Physicochemical Properties and Analytical Characteristics

This compound is a white to yellowish crystalline powder.[4] It is sparingly soluble in water but soluble in various organic solvents such as ethanol, benzene, and acetone.[5][6][7] Its key application in analytical chemistry stems from its ability to form a stable, intensely colored complex with ferrous iron (Fe(II)).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₁₆N₂ | [4] |

| Molecular Weight | 332.41 g/mol | [8][9] |

| Melting Point | 218-220 °C | [4] |

| Appearance | White to yellow to pinkish crystalline powder, crystals or crystalline mass | [4] |

| Solubility | Soluble in organic solvents. Slightly soluble in acidic aqueous solutions. Insoluble in neutral or alkaline solutions. | [4] |

| Absorbance Peak (λmax) | 277 nm | [8] |

The reaction between this compound and Fe(II) results in the formation of a tris-complex, [Fe(C₂₄H₁₆N₂)₃]²⁺, which has a characteristic magenta color.[5] This complex is stable over a wide pH range (2 to 9).[1]

Table 2: Analytical Characteristics of the Fe(II)-Bathophenanthroline Complex

| Parameter | Value | Solvent | Reference |

| Wavelength of Max. Absorbance (λmax) | 533 nm | Isoamyl alcohol | [1][2][10] |

| Molar Absorptivity (ε) | 22,400 L mol⁻¹ cm⁻¹ | Not specified | [11] |

| 22,350 L mol⁻¹ cm⁻¹ | Isoamyl alcohol | [2][12][13] | |

| 22,140 L mol⁻¹ cm⁻¹ | 70% water-30% ethyl alcohol | [2] | |

| 23,300 L mol⁻¹ cm⁻¹ | Nitrobenzene | [2] | |

| Formation Constant (log K) | 14.9 | Not specified | [14] |

| Detection Limit (Fluorescence Quenching) | 19 nM | 50% ethanol | [15] |

Experimental Protocols

Several synthetic routes for this compound have been reported. A common method involves the reaction of 3-chloropropiophenone (B135402) with o-phenylenediamine (B120857) in the presence of an acid catalyst.[16]

Protocol:

-

A solution of 3-chloropropiophenone (0.4 mol/L) and o-phenylenediamine (0.2 mol/L) in a mixed acid solution (30% hydrochloric acid, 20% hydroiodic acid) is prepared.[16]

-

This solution is pumped into a microchannel reactor at a rate of 30 ml/min.[16]

-

The reactor is maintained at a constant temperature of 100 °C for 20 minutes.[16]

-

The effluent from the reactor is cooled.

-

The cooled solution is filtered, and the resulting filter cake is rinsed twice with ammonia.[16]

-

The product is dried to yield a yellow solid.[16]

This protocol outlines the determination of ferrous iron in an aqueous sample.

Reagents:

-

Standard Iron Solution (e.g., 0.0500 g of iron per 500 mL): Prepared by dissolving a known amount of ferrous ammonium (B1175870) sulfate (B86663) [Fe(NH₄)₂(SO₄)₂·6H₂O] in deionized water containing a small amount of sulfuric acid to prevent oxidation.[17]

-

Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Used to reduce any ferric iron (Fe(III)) to ferrous iron (Fe(II)).[17]

-

Acetate (B1210297) Buffer Solution (pH ~4-5): To maintain the optimal pH for complex formation.[17]

-

This compound Solution (e.g., 0.1% in ethanol): The chromogenic reagent.[17]

-

Organic Solvent for Extraction (e.g., isoamyl alcohol or n-hexyl alcohol): Used to extract the Fe(II)-Bathophenanthroline complex.[1][10]

Procedure:

-

Sample Preparation: An aliquot of the sample containing iron is transferred to a volumetric flask.

-

Reduction of Fe(III): Add hydroxylamine hydrochloride solution and allow sufficient time (e.g., 5-10 minutes) for the complete reduction of any Fe(III) to Fe(II).[17]

-

pH Adjustment: Add acetate buffer solution to adjust the pH to the optimal range for complex formation (pH 4-4.5).[10]

-

Complex Formation: Add the this compound solution and mix thoroughly. Allow time for the color to develop completely (e.g., 10 minutes).[17]

-

Extraction (Optional but recommended for high sensitivity): Add a measured volume of an immiscible organic solvent (e.g., isoamyl alcohol). Shake vigorously to extract the colored complex into the organic layer.[1] Allow the phases to separate.

-

Spectrophotometric Measurement: Measure the absorbance of the solution (or the organic extract) at the wavelength of maximum absorbance (approximately 533 nm) using a spectrophotometer.[1][10] A blank solution, prepared in the same manner but without the iron standard, should be used to zero the instrument.[17]

-

Quantification: The concentration of iron in the sample is determined by comparing its absorbance to a calibration curve prepared from a series of standard iron solutions.[17]

Visualizations

Caption: Chelation of Ferrous Iron by this compound.

Caption: Workflow for Spectrophotometric Iron Determination.

Applications in Research and Industry

This compound and its sulfonated, water-soluble derivative (this compound disulfonic acid) are widely used in various fields:

-

Environmental Monitoring: Determination of iron in water, including municipal water supplies and boiler water.[1][10]

-

Clinical Chemistry: Analysis of iron in biological samples.[4]

-

Materials Science: Used as a scavenger to remove trace iron and copper from reagents. It also finds application as a buffer layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[4]

-

Biochemistry: Employed in assays to study metalloproteins and enzyme activities.[18] More recently, HPLC methods using this compound disulfonate have been developed for the analysis of extracellular iron in microdialysis samples from brain tissue.[19][20]

Interferences

Several metal ions can potentially form complexes with this compound, including manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium.[10] However, the selectivity for iron(II) is significantly enhanced by carrying out the reaction at a pH of 4.0 to 4.5 and using an extraction step. At this pH, most other metal complexes are colorless and not extractable into the organic solvent, with the exception of the cuprous copper complex. The interference from copper can be minimized by using an excess of this compound.[10]

References

- 1. info.gfschemicals.com [info.gfschemicals.com]

- 2. info.gfschemicals.com [info.gfschemicals.com]

- 3. api.pageplace.de [api.pageplace.de]

- 4. This compound | 1662-01-7 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [wap.guidechem.com]

- 7. irongallink.org [irongallink.org]

- 8. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 9. mpbio.com [mpbio.com]

- 10. NEMI Method Summary - D1068D [nemi.gov]

- 11. researchgate.net [researchgate.net]

- 12. Solved this compound is a compound that forms a red | Chegg.com [chegg.com]

- 13. Solved this compound is a compound that forms a red | Chegg.com [chegg.com]

- 14. banglajol.info [banglajol.info]

- 15. researchgate.net [researchgate.net]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

- 17. csun.edu [csun.edu]

- 18. chemimpex.com [chemimpex.com]

- 19. The application of this compound for the determination of free iron in parallel with hROS in microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Bathophenanthroline: A Comprehensive Technical Guide for Coordination Chemistry Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline), a heterocyclic organic compound, has established itself as a versatile and powerful ligand in the field of coordination chemistry. Its rigid, planar structure and strong chelating ability with a variety of metal ions have led to its widespread application in analytical chemistry, catalysis, and medicinal chemistry. This technical guide provides a comprehensive overview of the core principles and practical applications of this compound as a ligand, with a focus on its synthesis, coordination complexes, and utility in experimental research and drug development. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to serve as a valuable resource for professionals in the scientific community.

Introduction to this compound

This compound (Bphen) is a derivative of 1,10-phenanthroline (B135089), distinguished by the presence of two phenyl groups at the 4 and 7 positions. This structural modification significantly influences its physicochemical properties, enhancing its lipophilicity and altering its electronic characteristics, which in turn affects the stability and reactivity of its metal complexes.[1]

Core Properties:

-

Appearance: White to yellowish crystalline powder.[1]

-

Molecular Formula: C₂₄H₁₆N₂

-

Molecular Weight: 332.40 g/mol [2]

-

Melting Point: 218-220 °C[3]

-

Solubility: Insoluble in water, but soluble in various organic solvents such as chloroform, dichloromethane, and benzene.[1]

-

Coordination: Acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms.[4]

Synthesis of this compound and its Metal Complexes

The synthesis of this compound typically involves the Skraup synthesis or variations thereof, starting from o-phenylenediamine (B120857) and appropriate precursors.[5] A general synthetic approach is outlined below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of o-phenylenediamine with 3-chloropropiophenone (B135402) in the presence of an acid catalyst.[6]

Experimental Protocol: Synthesis of this compound [6]

-

A solution of 3-chloropropiophenone (0.4 mol/L) and o-phenylenediamine (0.2 mol/L) in a mixed acid solution (30% hydrochloric acid and 20% hydroiodic acid) is prepared.

-

This solution is pumped into a microchannel reactor at a rate of 30 mL/min.

-

The reactor is maintained at a constant temperature of 100 °C for 20 minutes.

-

The effluent from the reactor is cooled.

-

The cooled solution is filtered, and the resulting filter cake is washed twice with ammonia.

-

The solid product is then dried to yield this compound.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent.

Experimental Protocol: Synthesis of an Iron(II)-Bathophenanthroline Complex [Fe(Bphen)₃]²⁺

This protocol is a generalized procedure based on the well-established reaction between Fe(II) ions and phenanthroline-type ligands.[7]

-

Dissolve a stoichiometric amount of an iron(II) salt (e.g., ferrous ammonium (B1175870) sulfate) in deionized water.

-

In a separate flask, dissolve three molar equivalents of this compound in a suitable organic solvent (e.g., ethanol).

-

Slowly add the this compound solution to the iron(II) solution with constant stirring.

-

The formation of the intensely colored [Fe(Bphen)₃]²⁺ complex is typically instantaneous.

-

The complex can be precipitated by the addition of a counter-ion salt (e.g., perchlorate (B79767) or hexafluorophosphate) and collected by filtration.

-

The product should be washed with cold water and a small amount of cold ethanol, then dried under vacuum.

Quantitative Data on this compound and its Complexes

The stability and spectroscopic properties of this compound complexes are crucial for their application. The following tables summarize key quantitative data.

Table 1: Physicochemical and Thermodynamic Properties of this compound

| Property | Value | Reference |

| Melting Point | 218-220 °C | [3] |

| Standard Molar Enthalpy of Fusion | (30.4 ± 0.4) kJ⋅mol⁻¹ | [8] |

| Standard Molar Enthalpy of Sublimation (at 298.15 K) | (183.8 ± 2.2) kJ⋅mol⁻¹ | [8] |

Table 2: Spectroscopic Properties of this compound and its Iron(II) Complex

| Compound | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent | Reference |

| This compound | 277 | Not specified | Not specified | [9] |

| [Fe(Bphen)₃]²⁺ | 533 | 22,400 | Not specified | [4] |

Table 3: Stability Constants (log K) of Metal-Phenanthroline Complexes

| Metal Ion | Ligand | log K | Reference |

| Fe(II) | 1,10-Phenanthroline | 20.2 - 21.5 | [10] |

Applications in Analytical Chemistry

This compound is a highly sensitive and selective reagent for the spectrophotometric determination of iron(II).[11] The formation of the intensely colored tris-bathophenanthroline-iron(II) complex, [Fe(Bphen)₃]²⁺, allows for the quantification of iron even at trace levels.[4]

Spectrophotometric Determination of Iron

Experimental Protocol: Determination of Iron(II) using this compound [4][12]

-

Sample Preparation: An aqueous sample containing iron is obtained. If total iron is to be determined, a reducing agent (e.g., hydroxylamine (B1172632) hydrochloride) is added to convert any Fe(III) to Fe(II).

-

pH Adjustment: The pH of the solution is adjusted to a range of 4-6 using a buffer solution (e.g., acetate (B1210297) buffer).

-

Complex Formation: An excess of a this compound solution (typically in ethanol) is added to the sample. The characteristic red-orange color of the [Fe(Bphen)₃]²⁺ complex develops rapidly.

-

Extraction (Optional): For preconcentration or to eliminate interferences, the complex can be extracted into an immiscible organic solvent such as isoamyl alcohol or n-hexane.[4]

-

Spectrophotometric Measurement: The absorbance of the solution (or the organic extract) is measured at the wavelength of maximum absorbance (λmax = 533 nm) using a spectrophotometer.

-

Quantification: The concentration of iron is determined by comparing the absorbance of the sample to a calibration curve prepared from standard iron solutions.

Solvent Extraction of Metal Ions

The lipophilic nature of this compound and its metal complexes makes it an excellent extracting agent for the separation and preconcentration of metal ions from aqueous solutions.[13]

Experimental Protocol: Solvent Extraction of Metal Ions [13][14]

-

An aqueous solution containing the metal ion of interest is prepared. The pH is adjusted to optimize the extraction efficiency for the specific metal.

-

The aqueous phase is placed in a separatory funnel.

-

An equal volume of an organic solvent (e.g., chloroform, nitrobenzene) containing this compound is added to the funnel.

-

The mixture is shaken vigorously for several minutes to facilitate the transfer of the metal-bathophenanthroline complex into the organic phase.

-

The layers are allowed to separate, and the organic phase containing the extracted metal complex is collected.

-

The concentration of the metal in the organic phase can then be determined using an appropriate analytical technique, such as atomic absorption spectroscopy or spectrophotometry.

Applications in Catalysis

This compound and its complexes have been employed as catalysts in various organic reactions. The steric and electronic properties of the ligand can be tuned to influence the catalytic activity and selectivity of the metal center.

Applications in Drug Development and Medicinal Chemistry

Recent research has highlighted the potential of this compound complexes as therapeutic agents, particularly in the field of oncology.[1] Copper and osmium complexes of this compound have demonstrated significant anticancer activity.[1][15]

Mechanism of Action of Anticancer this compound Complexes

The anticancer activity of this compound complexes is often attributed to their ability to induce cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of specific cell death pathways like necroptosis.[1][15][16]

Reactive Oxygen Species (ROS) Generation:

Many transition metal complexes, including those with this compound, can participate in redox cycling within the cellular environment. This can lead to the production of ROS, such as superoxide (B77818) radicals and hydroxyl radicals. Cancer cells, often being under higher intrinsic oxidative stress, are particularly vulnerable to further increases in ROS levels, leading to cellular damage and apoptosis.[1][16]

Necroptosis Induction:

Some this compound complexes have been shown to induce necroptosis, a form of programmed necrosis.[15][17] This is a regulated cell death pathway that is independent of caspases, the key mediators of apoptosis. The ability to trigger an alternative cell death pathway is particularly significant for overcoming resistance to conventional chemotherapeutics that primarily induce apoptosis.

Conclusion

This compound continues to be a ligand of significant interest in coordination chemistry. Its unique properties have led to a broad range of applications, from routine analytical determinations to the development of novel therapeutic agents. The ongoing research into its coordination complexes promises to uncover new functionalities and further expand its utility in various scientific disciplines. This technical guide serves as a foundational resource for researchers and professionals seeking to leverage the capabilities of this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound | 1662-01-7 [chemicalbook.com]

- 3. global.oup.com [global.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 10. banglajol.info [banglajol.info]

- 11. This compound for spectrophotometric det. of Fe in serum, = 99.0 1662-01-7 [sigmaaldrich.com]

- 12. csun.edu [csun.edu]

- 13. datapdf.com [datapdf.com]

- 14. mdpi.com [mdpi.com]

- 15. An anticancer Os(II) this compound complex as a human breast cancer stem cell-selective, mammosphere potent agent that kills cells by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Copper(II) Phenanthroline-Based Complexes as Potential AntiCancer Drugs: A Walkthrough on the Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An anticancer Os(II) this compound complex as a human breast cancer stem cell-selective, mammosphere potent agent that kills cells by necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Spectrophotometric Determination of Iron Using Bathophenanthroline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantitative determination of iron in aqueous samples using the bathophenanthroline method. This compound (4,7-diphenyl-1,10-phenanthroline) is a highly sensitive and specific chromogenic reagent for the determination of ferrous iron (Fe²⁺). In this method, any ferric iron (Fe³⁺) present in the sample is first reduced to ferrous iron (Fe²⁺) using a suitable reducing agent, such as hydroxylamine (B1172632) hydrochloride or L-ascorbic acid. The resulting Fe²⁺ then reacts with this compound in a buffered solution (pH 4.0-4.5) to form a stable, red-colored tris(this compound)iron(II) complex.[1][2] The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically at a maximum absorbance of 533 nm.[1][3] This method is widely applicable for the analysis of iron in various samples, including water, biological fluids, and pharmaceutical preparations.

Principle of the Method

The spectrophotometric determination of iron using this compound is based on the following reactions:

-

Reduction of Ferric Iron (Fe³⁺): If present, Fe³⁺ is reduced to Fe²⁺ by a reducing agent. Fe³⁺ + e⁻ → Fe²⁺

-

Complexation with this compound: Ferrous iron (Fe²⁺) reacts with three molecules of this compound to form a stable, intensely colored coordination complex. Fe²⁺ + 3 this compound → [Fe(this compound)₃]²⁺ (red complex)

The absorbance of the resulting red-colored solution is measured at 533 nm, and the concentration of iron is determined by comparing the absorbance to a calibration curve prepared from standard iron solutions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the spectrophotometric determination of iron using the this compound method.

| Parameter | Value | Reference |

| Optimal Wavelength (λmax) | 533 nm | [1][3] |

| Molar Absorptivity (ε) | Approximately 22,400 L mol⁻¹ cm⁻¹ | [1] |

| Linear Range | Typically 0.04 to 1.0 mg/L (40 - 1000 µg/L) | [3] |

| Limit of Detection (LOD) | 0.03 mg/L | [4] |

| Limit of Quantification (LOQ) | 0.12 mg/L | [4] |

| Optimal pH Range | 4.0 - 4.5 | [3] |

Experimental Protocols

Reagent Preparation

4.1.1. Iron-Free Water: Use deionized or distilled water that has been tested and found to be free of iron.

4.1.2. Standard Iron Stock Solution (100 mg/L):

-

Accurately weigh 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O].

-

Dissolve it in approximately 500 mL of iron-free water in a 1000 mL volumetric flask.

-

Add 2.5 mL of concentrated sulfuric acid (H₂SO₄) and mix.

-

Dilute to the mark with iron-free water and mix thoroughly.

4.1.3. Standard Iron Working Solution (10 mg/L):

-

Pipette 100.0 mL of the standard iron stock solution (100 mg/L) into a 1000 mL volumetric flask.

-

Dilute to the mark with iron-free water and mix thoroughly.

4.1.4. Hydroxylamine Hydrochloride Solution (10% w/v):

-

Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of iron-free water.

4.1.5. Sodium Acetate (B1210297) Buffer Solution (pH 4.5):

-

Dissolve 27.2 g of sodium acetate trihydrate (CH₃COONa·3H₂O) in approximately 800 mL of iron-free water.

-

Adjust the pH to 4.5 by adding glacial acetic acid (CH₃COOH).

-

Dilute to 1000 mL with iron-free water.

4.1.6. This compound Solution (0.1% w/v):

-

Dissolve 0.1 g of 4,7-diphenyl-1,10-phenanthroline (B7770734) in 100 mL of ethanol. Gentle warming may be required to facilitate dissolution.

Preparation of Calibration Curve

-

Pipette 0.0 (blank), 1.0, 2.0, 4.0, 6.0, 8.0, and 10.0 mL of the standard iron working solution (10 mg/L) into a series of 100 mL volumetric flasks. This will result in standards with concentrations of 0, 0.1, 0.2, 0.4, 0.6, 0.8, and 1.0 mg/L of iron.

-

Add 50 mL of iron-free water to each flask.

-

To each flask, add 5.0 mL of the hydroxylamine hydrochloride solution (10% w/v) and mix well. Allow the solutions to stand for 10 minutes to ensure complete reduction of any ferric iron.

-

Add 10.0 mL of the sodium acetate buffer solution (pH 4.5) to each flask and mix.

-

Add 10.0 mL of the this compound solution (0.1% w/v) to each flask, dilute to the mark with iron-free water, and mix thoroughly.

-

Allow the color to develop for at least 10 minutes.

-

Measure the absorbance of each standard solution at 533 nm using a spectrophotometer, with the blank solution (0 mg/L iron) as the reference.

-

Plot a graph of absorbance versus iron concentration (mg/L). The graph should be linear and pass through the origin.

Sample Analysis

-

Take a known volume of the sample (e.g., 50.0 mL) and place it in a 100 mL volumetric flask. If necessary, dilute the sample with iron-free water to bring the iron concentration within the linear range of the calibration curve.

-

Add 5.0 mL of the hydroxylamine hydrochloride solution (10% w/v) and mix. Let it stand for 10 minutes.

-

Add 10.0 mL of the sodium acetate buffer solution (pH 4.5) and mix.

-

Add 10.0 mL of the this compound solution (0.1% w/v), dilute to the mark with iron-free water, and mix well.

-

Allow 10 minutes for full color development.

-

Measure the absorbance of the sample solution at 533 nm against a reagent blank prepared in the same manner but without the sample.

-

Determine the concentration of iron in the sample from the calibration curve.

-

Calculate the original iron concentration in the sample, taking into account any dilutions made.

Interferences

Several metal ions can potentially interfere with the determination of iron by forming complexes with this compound. However, the high specificity of this compound for Fe²⁺ and the control of pH minimize most interferences.[3]

-

Copper (Cu²⁺): Can be a significant interferent. The interference can be minimized by the addition of thiourea (B124793) or by extraction of the iron complex into an organic solvent.

-

Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), and Manganese (Mn²⁺): These ions may interfere at high concentrations. Their interference can be reduced by using an excess of this compound.[3]

-

Strong Oxidizing and Reducing Agents: These can interfere with the reduction of Fe³⁺ and the stability of the Fe²⁺-bathophenanthroline complex.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the spectrophotometric determination of iron using the this compound protocol.

Caption: Workflow for iron determination.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of iron with this compound following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]

- 3. NEMI Method Summary - D1068D [nemi.gov]

- 4. Water qualityï¼Determination of Ironï¼phenanthroline spectrophotometry (on trial) [english.mee.gov.cn]

Application Notes and Protocols: Preparation of Bathophenanthroline Stock Solution for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bathophenanthroline (Bphen) is a high-affinity, cell-permeable iron chelator widely utilized in biological research.[1] Its primary mechanism of action involves the specific chelation of ferrous iron (Fe2+), making it an invaluable tool for studying iron-dependent cellular processes. By sequestering intracellular iron, this compound can inhibit iron-dependent enzymatic reactions, modulate signaling pathways, and induce cellular responses such as apoptosis and inhibition of DNA synthesis.[2][3] These characteristics make it a critical reagent in cancer research, neurobiology, and studies on oxidative stress.

This document provides a comprehensive guide for the preparation and use of this compound stock solutions in a cell culture setting, ensuring reproducible and accurate experimental outcomes.

Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental biology.

| Property | Value | Reference |

| CAS Number | 1662-01-7 | [4][5][6][7] |

| Molecular Weight | 332.40 g/mol | [4][5] |

| Appearance | Off-white to light yellow solid powder | [4] |

| Solubility | - Insoluble in water[6][8]- Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[4][9]- Slightly soluble in acidic aqueous solutions[9] | |

| Stability | Stable under standard laboratory conditions. Incompatible with strong oxidizing agents.[9] |

Mechanism of Action: Iron Chelation

This compound's biological effects are primarily attributed to its role as an iron chelator. Iron is a critical cofactor for numerous cellular enzymes and proteins involved in fundamental processes such as DNA synthesis, cellular respiration, and redox signaling. By forming a stable complex with intracellular ferrous iron (Fe2+), this compound effectively depletes the pool of biologically available iron. This sequestration inhibits the activity of iron-dependent enzymes and can disrupt critical cellular functions.

One of the key consequences of iron chelation by this compound is the inhibition of the Fenton reaction. This reaction involves the iron-catalyzed conversion of hydrogen peroxide (H2O2) into the highly reactive and damaging hydroxyl radical (•OH). By binding to Fe2+, this compound prevents its participation in this reaction, thereby mitigating oxidative damage to cellular components like DNA, lipids, and proteins.[3]

Experimental Protocols

Materials:

-

This compound powder (CAS: 1662-01-7)

-

Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or cryovials

-

0.22 µm sterile syringe filter

Procedure:

-

Calculate the required mass of this compound:

-

To prepare a 10 mM stock solution, weigh out 3.324 mg of this compound for every 1 mL of DMSO.

-

Calculation: Mass (mg) = 10 mmol/L * 332.4 g/mol * 1 L/1000 mL * 1000 mg/g * Volume (mL)

-

-

Dissolution:

-

Aseptically add the weighed this compound powder to a sterile container.

-

Add the calculated volume of cell culture grade DMSO.

-

To facilitate dissolution, gently vortex the solution. If necessary, sonicate the solution in a water bath for short intervals until the powder is completely dissolved.[4]

-

-

Sterilization:

-

Sterile-filter the prepared stock solution using a 0.22 µm syringe filter into a sterile, light-protecting (amber) container.

-

-

Aliquoting and Storage:

Quantitative Data for Stock Solution Preparation:

| Desired Stock Concentration | Mass of this compound per 1 mL DMSO |

| 1 mM | 0.3324 mg |

| 5 mM | 1.662 mg |

| 10 mM | 3.324 mg |

| 20 mM | 6.648 mg |

Working Concentration:

The optimal working concentration of this compound is cell-type dependent and should be determined empirically for each experimental system. A typical starting point for dose-response experiments is in the range of 1-100 µM.

Protocol for Treating Cells:

-

Thaw the stock solution:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature, protected from light.

-

-

Prepare the working solution:

-

Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before use.

-

For example, to prepare 10 mL of medium with a final concentration of 10 µM from a 10 mM stock, add 10 µL of the stock solution to 10 mL of medium.

-

Calculation: V1 = (C2 * V2) / C1, where V1 is the volume of the stock solution, C1 is the concentration of the stock solution, V2 is the final volume, and C2 is the final concentration.

-

-

Vehicle Control:

-

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used, as DMSO can have biological effects on its own.

-

-

Incubation:

-

Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period, which can range from a few hours to several days depending on the experimental endpoint.

-

Safety Precautions

-

This compound is intended for research use only.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder and concentrated solutions.

-

Handle DMSO with care, as it can facilitate the absorption of other chemicals through the skin.

-

All procedures involving the handling of the chemical powder and stock solutions should be performed in a chemical fume hood or a biological safety cabinet.

By following these detailed protocols and application notes, researchers can confidently prepare and utilize this compound stock solutions to investigate the role of iron in various cellular processes, ensuring the integrity and reproducibility of their experimental findings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Iron chelators hydroxyurea and this compound disulfonate inhibit DNA synthesis by different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protection of mammalian cells by o-phenanthroline from lethal and DNA-damaging effects produced by active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound 97 1662-01-7 [sigmaaldrich.com]

- 6. mpbio.com [mpbio.com]

- 7. fishersci.com [fishersci.com]

- 8. mpbio.com [mpbio.com]

- 9. This compound | 1662-01-7 [chemicalbook.com]

Application Notes and Protocols: Bathophenanthroline (Bphen) in Organic Light-Emitting Diodes (OLEDs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bathophenanthroline (Bphen), also known as 4,7-diphenyl-1,10-phenanthroline, is a versatile organic compound widely utilized in the fabrication of high-performance Organic Light-Emitting Diodes (OLEDs). Its primary roles in OLED device architecture are as an electron transport layer (ETL) and a hole-blocking layer (HBL). These functions are critical for achieving charge balance within the emissive layer, which in turn enhances the efficiency, brightness, and overall performance of the device.

Bphen's efficacy stems from its high electron mobility, which is approximately 5 × 10⁻⁴ cm² V⁻¹ s⁻¹, and its wide energy gap. The phenanthroline core provides a rigid, planar structure that facilitates electron transport. This document provides detailed application notes and experimental protocols for the use of Bphen in the fabrication and characterization of OLEDs.

Key Applications of this compound in OLEDs

This compound is a crucial component in the layered structure of an OLED, primarily serving two key functions to enhance device performance:

-